Potassium monosulfide

Descripción general

Descripción

Synthesis Analysis

The synthesis of potassium monosulfide and related compounds often involves high-temperature reactions or molten salt techniques. For example, alkali metal tin polysulfides and monosulfides have been synthesized by heating mixtures of metal/S/S at different temperatures and molar ratios, indicating a versatile approach to creating sulfide compounds through controlled thermal processes (Liao et al., 1993).

Molecular Structure Analysis

The molecular structure of potassium monosulfide derivatives can vary significantly, with crystal structures being determined by factors such as the ordering of potassium atoms and the framework of surrounding anions. For instance, potassium vanadium sulfides exhibit a three-dimensional framework of VS6 octahedra with channels where the potassium atoms are situated, highlighting the complex structural characteristics that can be achieved (Bronsema et al., 1984).

Chemical Reactions and Properties

Potassium monosulfide participates in various chemical reactions, reflecting its reactivity and the ability to form diverse compounds. For example, the reaction of potassium carbonate with elemental sulfur in the presence of a phase-transfer catalyst produces catena-[S12]2-, showcasing the compound's ability to engage in complex reaction pathways and form novel structures (Liebing et al., 2019).

Physical Properties Analysis

The physical properties of potassium monosulfide and its derivatives, such as solubility, melting points, and conductivity, are critical for their application in various domains, including battery technologies and material synthesis. For instance, the high aqueous solubility of potassium polysulfide has been utilized to investigate its potential in high energy density electrochemical storage systems (Licht, 1987).

Aplicaciones Científicas De Investigación

-

Pyrotechnics

- Summary of Application : K2S is crucial to the preparation of fireworks and is used in pyrotechnics . It catalyzes the combustion reactions that take place when fireworks are set off .

- Methods of Application : K2S is incorporated into the chemical mixtures used in fireworks .

- Results or Outcomes : The use of K2S in fireworks results in enhanced combustion reactions, contributing to the visual and auditory effects of the fireworks .

-

Metal Coloring

-

Photographic Toner

- Summary of Application : K2S is used as a toner in photography . Toning is a technique used in photography to change the color of photos between black and white. It enhances the photograph’s chemical stability and extends its possible lifespan .

- Methods of Application : K2S is incorporated into the toning solutions used in the photographic development process .

- Results or Outcomes : The use of K2S as a toner can result in enhanced photo stability and longevity .

-

Semiconductor Industry

- Summary of Application : K2S is a semiconductor material that American Elements manufacture .

- Methods of Application : K2S is used in the manufacturing of semiconductors .

- Results or Outcomes : The specific results or quantitative data for K2S in the semiconductor industry were not mentioned in the source .

-

Glitter Making

- Summary of Application : K2S is used in the glitter formula. It is one of the components of metalized film from where glitter is obtained .

- Methods of Application : K2S is incorporated into the chemical mixtures used in the production of glitter .

- Results or Outcomes : The use of K2S in glitter results in enhanced visual effects .

-

As a Reagent in Analytical Chemistry

- Summary of Application : K2S is used as a sulfur source in organic synthesis reactions. It also facilitates double displacement reactions as it is an ionic compound .

- Methods of Application : K2S is used in various chemical reactions, including the preparation of elemental sulfur and the production of thiophenes .

- Results or Outcomes : The use of K2S in these reactions results in the formation of various chemical compounds .

-

Elemental Sulfur Preparation

- Summary of Application : From K2S, elemental sulfur can be created by interacting with other elements . Elemental sulfur is used as a pesticide, fertilizer, soil pH stabilizer, etc .

- Methods of Application : K2S reacts with nitric acid to produce elemental sulfur .

- Results or Outcomes : The result of this reaction is the formation of elemental sulfur .

-

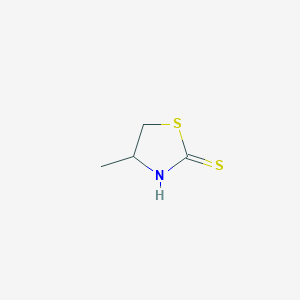

Production of Thiophenes

- Summary of Application : K2S can be employed as a reactant in the production of thiophenes through tandem S-alkenylation with 1,4-diiodo-1,3,-dienes, which copper catalyst .

- Methods of Application : K2S is used in the chemical reactions involved in the production of thiophenes .

- Results or Outcomes : The result of these reactions is the formation of thiophenes .

-

Anode Material for Sodium/Potassium-Ion Storage

- Summary of Application : Transition-metal sulfides, including K2S, have been extensively studied as anode materials for use in sodium-ion batteries (SIBs) and potassium-ion batteries (PIBs) due to their multi-electron reactions, high rate performance, and abundant available resources .

- Methods of Application : A nanoparticle-based nickel monosulfide (NiS) anode with high rate performance in the ether electrolytes of SIBs/PIBs was prepared by heating a mixture of nickel nanoparticles with sulfur .

- Results or Outcomes : In SIBs, the NiS anode capacity was 286 mA h g −1 at a high current density of 100 A g −1, and excellent cycling performance was observed at 25 A g −1 with a capacity of 468 mA h g −1 after 1000 cycles . In PIBs, the NiS electrode capacity was 642 and 37 mA h g −1 at 0.5 and 100 A g −1, respectively .

Safety And Hazards

Potassium sulfide is highly flammable and gives off irritating or toxic fumes (or gases) in a fire . It is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . Effects of contact or inhalation may be delayed .

Propiedades

IUPAC Name |

dipotassium;sulfanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.H2S/h;;1H2/q2*+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANSKVBLGRZAQA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

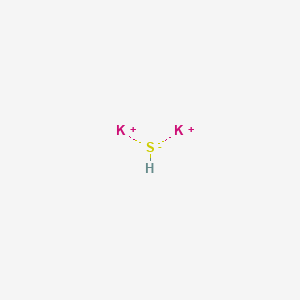

[SH-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HK2S+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901014376 | |

| Record name | Potassium sulfide (K2S) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901014376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Potassium sulfide, hydrated, with not less than 30% water of crystallization appears as a red crystalline solid. Denser than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion., White very hygroscopic solid; Discolored by air; [Merck Index] Red or yellow-red deliquescent solid; [Hawley] White to yellow powder with an odor of rotten eggs; [Strem MSDS], HYGROSCOPIC WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. TURNS RED OR BROWN ON EXPOSURE TO AIR. | |

| Record name | POTASSIUM SULFIDE, HYDRATED, WITH NOT LESS THAN 30% WATER OF CRYSTALLIZATION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4333 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6822 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | POTASSIUM SULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0549 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

FREELY SOL IN WATER, SOL IN ALCOHOL, GLYCERINE; INSOL IN ETHER, Soluble in ethanol, insoluble in ether., Solubility in water: very good | |

| Record name | POTASSIUM SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM SULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0549 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Density = 1.74 g/cu cm, Relative density (water = 1): 1.8 | |

| Record name | POTASSIUM SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM SULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0549 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Product Name |

Potassium monosulfide | |

Color/Form |

WHITE CUBIC CRYSTALS OR FUSED PLATES, RED OR YELLOW-RED CRYSTALLINE MASS OR FUSED SOLID | |

CAS RN |

1312-73-8, 37248-34-3 | |

| Record name | POTASSIUM SULFIDE, HYDRATED, WITH NOT LESS THAN 30% WATER OF CRYSTALLIZATION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4333 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001312738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037248343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium sulfide (K2S) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium sulfide (K2S) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901014376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM SULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0549 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

912 °C, 840 °C | |

| Record name | POTASSIUM SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM SULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0549 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.